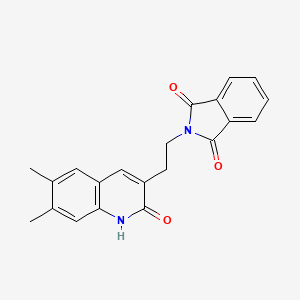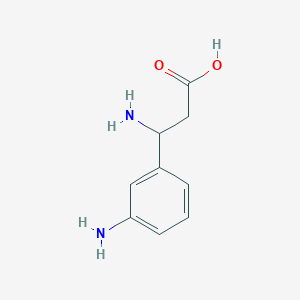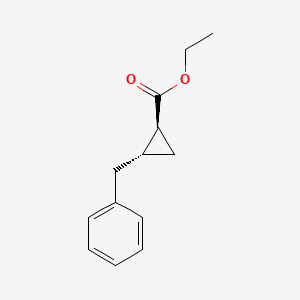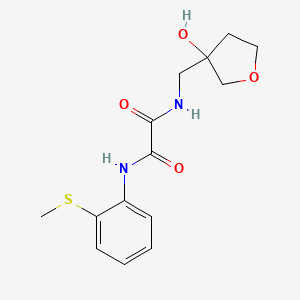![molecular formula C16H19NO3S2 B2769440 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide CAS No. 2415520-65-7](/img/structure/B2769440.png)
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide, also known as MTCPM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has been shown to act as a dopamine D2 receptor antagonist, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the inhibition of cell proliferation, and the induction of apoptosis. 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has also been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide also has some limitations, including its low solubility in water, which may limit its use in certain assays.
Orientations Futures
There are several future directions for the study of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide, including the development of novel drugs based on its structure, the elucidation of its mechanism of action, and the investigation of its potential applications in various fields, including pharmacology and neuroscience. Further studies are also needed to determine the safety and efficacy of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide in humans.
Méthodes De Synthèse
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide is a complex chemical compound that requires a multi-step synthesis process. The synthesis of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 1-thiophen-3-ylcyclopropylmethanamine in the presence of a base, followed by purification using column chromatography. The yield of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide obtained from this synthesis method is approximately 40%.
Applications De Recherche Scientifique
2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has shown promising results in various scientific research applications. One of the most significant applications of 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide is in the field of medicinal chemistry, where it has been used to develop novel drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide has also been studied for its potential applications in pharmacology, where it has been shown to have potent anti-inflammatory and analgesic effects.
Propriétés
IUPAC Name |
2-methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-3-4-14(20-2)15(9-12)22(18,19)17-11-16(6-7-16)13-5-8-21-10-13/h3-5,8-10,17H,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEVDJOWZCLWHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2769360.png)
![N-(2-chloro-4-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2769361.png)

![N-[4-(azepane-1-carbonyl)phenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2769367.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)

amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)

![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
![N-[2-(3-Iodophenoxy)phenyl]naphthalene-2-sulfonamide](/img/structure/B2769379.png)
